2-(2-Methylpropyl)cyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

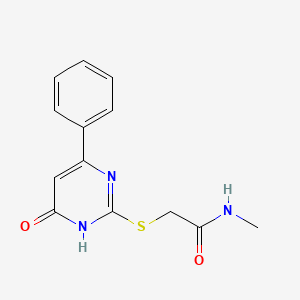

2-(2-Methylpropyl)cyclobutan-1-one, also known as methylcyclobutyl ketone, is a cyclobutanone compound . It has a molecular weight of 126.2 .

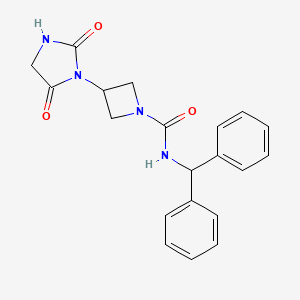

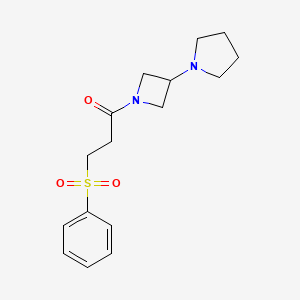

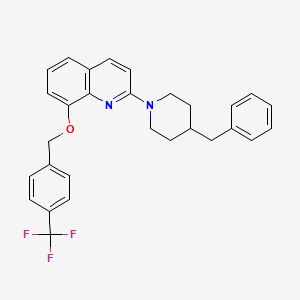

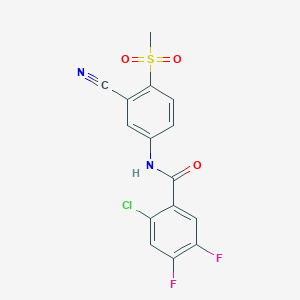

Molecular Structure Analysis

The molecular structure of 2-(2-Methylpropyl)cyclobutan-1-one is represented by the InChI code1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

2-(2-Methylpropyl)cyclobutan-1-one is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Application in Chemistry and Biochemistry

- Dehydrogenated Intermolecular Cyclization: The one-electron reduction of related compounds leads to the formation of products characterized by spectroscopy methods. This process is significant in understanding intermolecular cyclization in chemistry (Muramatsu, Toyota, & Satou, 2009).

- Involvement in Bioactive Compounds: Research on cyclobutane-containing alkaloids, including synthetic analogs, has confirmed their antimicrobial, antibacterial, anticancer, and other activities. This highlights the role of cyclobutane structures in bioactive compounds (Dembitsky, 2007).

- Synthesis of Schiff Base Ligands: New Schiff base ligands involving cyclobutane have been synthesized, and their antimicrobial activities were explored, signifying their potential in medicinal chemistry (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Application in Photocatalysis and Synthesis

- Photocatalytic [2+2] Cycloadditions: Studies have demonstrated the use of ruthenium-based complexes as photocatalysts for efficient [2+2] enone cycloadditions, contributing to cyclobutane product formation under visible light (Ischay, Anzovino, Du, & Yoon, 2008).

- Regioselective and Stereoselective Cycloadditions: Quantum dots have been used as photocatalysts to achieve high regioselectivity and diastereoselectivity in intermolecular [2+2] photocycloadditions of styrene derivatives (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).

Application in Drug Synthesis

- Synthesis of Cyclobutane β-Dipeptides: The synthesis of bis(cyclobutane) β-dipeptides was accomplished, showcasing the potential of cyclobutanes in peptide synthesis (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).

- Ytterbium Triflate Catalysis in Synthesis: Ytterbium triflate catalyzed the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, showing significant potential in the stereoselective synthesis of complex molecules like piperidines (Moustafa & Pagenkopf, 2010).

Safety and Hazards

The compound has several hazard statements including H226, H315, H319, and H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUYHRGTBXISEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2376912.png)

![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2376924.png)

![2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2376927.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)

![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)